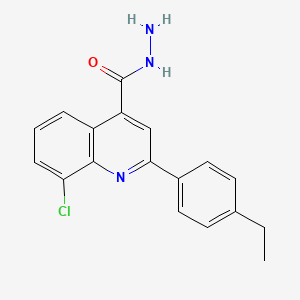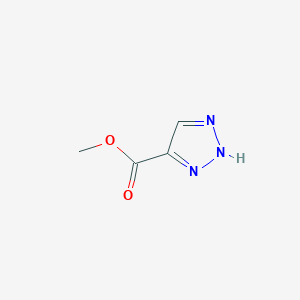
methyl 1H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a methyl ester group attached to the fourth position of the triazole ring, which significantly influences its reactivity and physical properties.
Synthesis Analysis
The synthesis of this compound derivatives has been explored through various methods. A metal-free route to synthesize carboxylated 1,4-disubstituted 1,2,3-triazoles has been reported, where a methoxycarbonyl-substituted vinyl sulfone reacts with organic azides to form 1,4-cDTs in a simple operation . Another approach involves the coupling of a trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with protected glycerol, followed by amination and deprotection to yield carboxamides . Additionally, a gold(I) complex of this compound has been synthesized and applied as a ligand for catalyzing allene synthesis and alkyne hydration .
Molecular Structure Analysis
Computational studies have provided insights into the molecular structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a derivative of the compound of interest. The structure has been optimized using density functional theory (DFT), and the geometrical structures show a slight distortion of the triazole ring due to the electronegativity of substituent groups . The crystal and molecular structures of related triazole derivatives have been determined, revealing the influence of substituents on the electron density distribution within the triazole ring .
Chemical Reactions Analysis
This compound derivatives undergo various chemical reactions. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate has been studied, showing a decrease in susceptibility to acetylation compared to other triazole derivatives . The reactivity of these compounds is influenced by the presence of electron-withdrawing groups, which can enhance their potential as intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been characterized using techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy . Computational studies have predicted the dipole moment and frontier molecular orbitals (FMOs) of these compounds, as well as their UV-vis spectra, indicating that solvent effects can lead to a smaller HOMO-LUMO energy gap and a red shift in absorption features . The crystal structures of related compounds have been elucidated, providing information on their solid-state supramolecular associations .
Scientific Research Applications
Catalytic Applications
Methyl 1H-1,2,3-triazole-4-carboxylate, with its strong electron-withdrawing group, has been developed as a ligand for gold(I) cations. This has led to its application in catalyzing processes like allene synthesis and alkyne hydration. The ester-triazole gold(I) complex shows excellent catalytic efficiency, even with low catalyst loadings, making it a valuable component in organic synthesis and catalysis (Hu et al., 2019).
Synthesis of Biologically Active Compounds
The compound is also significant in the regioselective synthesis of biologically relevant derivatives. For example, it plays a role in the N-alkylation reaction of methyl-1H-1,2,3-triazole-4-carboxylate, catalyzed by ZnO nanoparticles. This process leads to the formation of methyl N1-alkylated 1,2,3-triazole-4-carboxylates, which are potential intermediates in pharmaceuticals (Prabakaran et al., 2012).
Supramolecular Chemistry
Research on 1,2,3-triazoles, including the this compound derivatives, is notable for their diverse supramolecular interactions. These compounds are valuable in supramolecular and coordination chemistry, featuring in applications like anion recognition, catalysis, and photochemistry. The unique properties of the triazole ring, including its polarization and coordination modes, enable these wide-ranging applications (Schulze & Schubert, 2014).
Material Science
In the context of materials science, particularly in crystallography, this compound derivatives have been studied for their molecular and crystal structures. These investigations contribute to understanding the physical and chemical properties of these compounds, which is essential for designing new materials with specific functions (Boechat et al., 2010).
properties
IUPAC Name |
methyl 2H-triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-9-4(8)3-2-5-7-6-3/h2H,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXQUCUWEZQIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412928 | |
| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4967-77-5, 877309-59-6 | |
| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of methyl 1H-1,2,3-triazole-4-carboxylate?
A1: this compound is a heterocyclic compound featuring a 1,2,3-triazole ring. As the name suggests, it has a methyl ester group (-COOCH3) attached to the 4th carbon of the triazole ring.
Q2: What does the crystal structure of this compound reveal?
A2: Crystallographic studies reveal that this compound exists as a nearly planar molecule. [, ] Intermolecular interactions, such as N—H⋯O hydrogen bonds and π–π stacking interactions between the triazole rings, contribute to the stability of its crystal structure. [, ]
Q3: Are there any interesting derivatives of this compound and what are their properties?
A3: Yes, a variety of derivatives have been synthesized. For instance, ethyl 1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, synthesized using Microwave Assisted Organic Synthesis (MAOS), exhibits potential corrosion inhibition properties on carbon steel in CO2-saturated NaCl solutions. [] This compound showed a corrosion inhibition efficiency of 91.54% at a concentration of 70 ppm and a temperature of 45°C. [] Another derivative, ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, has demonstrated antioxidant properties by reducing lipid peroxidation levels in mice livers. []
Q4: What spectroscopic techniques are used to characterize this compound and its derivatives?
A4: Researchers employ a combination of spectroscopic methods like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to elucidate the structure of this compound and its derivatives. [, ] High-resolution Mass Spectrometry (HRMS) is also utilized to determine the molecular formula and confirm the structure. [, ]
Q5: Have any computational studies been conducted on this compound or its derivatives?
A5: Yes, computational studies, including Periodic Density Functional Theory (DFT) and molecular Time-Dependent DFT (TD-DFT) calculations, have been performed on metal-organic frameworks (SMOFs) incorporating the 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand. [] These studies helped explain the observed luminescence properties of these SMOFs and highlighted the influence of the crystal's dielectric environment on the electronic character of excited states. []
Q6: What synthetic routes are commonly employed for the synthesis of this compound and its derivatives?
A6: One common approach to synthesize derivatives of this compound involves the reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of a pyrrolidine catalyst. [] Another method utilizes the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC) with diethyl (α-azido(benzamido)methyl)phosphonate and a suitable dipolarophile. []
Q7: Are there any known applications for metal-organic frameworks (SMOFs) containing this compound derivatives?
A7: SMOFs incorporating the 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand have shown promise due to their ionic conductivity and porosity. [] These properties make them potentially valuable in various applications, including gas storage and separation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)
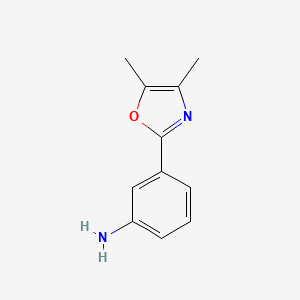
![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)
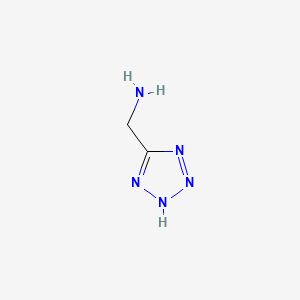
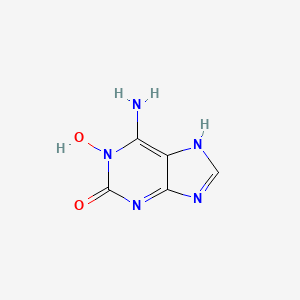


![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)





